6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide
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Overview
Description
6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of fluorine can enhance the stability, bioavailability, and metabolic resistance of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide typically involves the reaction of fluorinated pyridine derivatives with appropriate amines and carboxylic acids. One common method includes the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased efficacy. The exact pathways and targets depend on the specific application and are often studied using molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
3-Fluoropyridine: Shares the fluorinated pyridine core but differs in the position of the fluorine atom.
4-Fluoropyridine: Similar structure with the fluorine atom at the para position.
Uniqueness
6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and amide groups can enhance its stability and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c15-12-2-1-10(9-18-12)14(21)17-8-5-13(20)19-11-3-6-16-7-4-11/h1-4,6-7,9H,5,8H2,(H,17,21)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXLPYJEONVBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCC(=O)NC2=CC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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